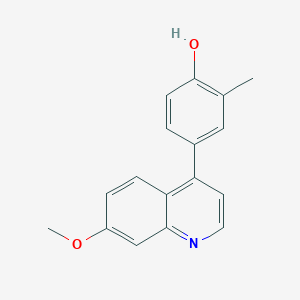

2-Methyl-4-(7-methoxy-4-quinolinyl)phenol

描述

准备方法

合成路线和反应条件: 佐替平可以通过一系列化学反应合成,这些反应涉及二苯并[b,f]噻吨结构的形成。合成通常涉及以下步骤:

二苯并[b,f]噻吨核的形成: 这涉及在受控条件下对适当的前体进行环化。

引入氯基团: 氯化是使用亚硫酰氯或五氯化磷等试剂进行的。

二甲氨基乙氧基基团的连接: 此步骤涉及中间体与二甲氨基乙醇在碱性条件下的反应.

工业生产方法: 佐替平的工业生产涉及优化反应条件,以确保高产率和纯度。该过程通常包括:

反应优化: 使用催化剂和溶剂来提高反应速度和产率。

纯化: 采用重结晶和色谱等技术获得纯佐替平。

质量控制: 通过严格的测试确保最终产品满足要求的规格.

化学反应分析

反应类型: 佐替平会发生各种化学反应,包括:

氧化: 佐替平可以被氧化形成相应的亚砜和砜衍生物。

还原: 佐替平的还原会导致形成其还原类似物。

常见试剂和条件:

氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 在受控条件下使用氯或溴等卤化剂.

主要产物: 从这些反应形成的主要产物包括佐替平的亚砜、砜和各种卤代衍生物 .

科学研究应用

佐替平具有广泛的科学研究应用:

化学: 佐替平被用作研究二苯并[b,f]噻吨衍生物反应性的模型化合物。

生物学: 它被用于研究以了解抗精神病药物的作用机制及其对神经递质系统的影响。

医学: 佐替平被广泛研究用于治疗精神分裂症和其他精神疾病的治疗效果。

作用机制

佐替平主要通过其对多巴胺受体的拮抗作用来发挥作用。 它对 D1 和 D2 样受体具有高亲和力,并且还拮抗几种血清素受体,包括 5-HT2a、5-HT2c、5-HT6 和 5-HT7 。 此外,佐替平抑制去甲肾上腺素的再摄取并调节血清素活性,这有助于其抗精神病作用 .

类似化合物:

氯氮平: 一种非典型抗精神病药,具有类似的作用机制,但副作用谱不同。

奥氮平: 另一种非典型抗精神病药,具有可比的疗效,但在受体结合谱方面有所不同。

佐替平的独特性: 佐替平在其对多种血清素受体的强拮抗作用及其抑制去甲肾上腺素再摄取的能力方面是独一无二的。 这种活动的结合有助于其在控制精神分裂症的阳性和阴性症状方面的有效性 .

相似化合物的比较

Clozapine: An atypical antipsychotic with a similar mechanism of action but a different side effect profile.

Olanzapine: Another atypical antipsychotic with comparable efficacy but differing in its receptor binding profile.

Risperidone: Shares similarities in treating schizophrenia but has a distinct pharmacokinetic profile.

Uniqueness of Zotepine: Zotepine is unique in its strong antagonism for multiple serotonin receptors and its ability to inhibit noradrenaline reuptake. This combination of activities contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .

生物活性

2-Methyl-4-(7-methoxy-4-quinolinyl)phenol, also known as CZ415, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H15NO2. Its structure consists of a phenolic group substituted with a methoxyquinoline moiety, which is significant for its biological interactions.

The compound acts primarily as a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It selectively inhibits both mTORC1 and mTORC2 complexes, leading to the disruption of critical signaling pathways involved in cell growth and proliferation. This inhibition results in:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) through the modulation of the Lipin-1 pathway.

- Inhibition of Cell Proliferation : Studies have shown that CZ415 effectively reduces the survival rate of various cancer cell lines, including osteosarcoma cells (U2OS, MG-63, and SaOs2) and primary human osteosarcoma cells.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Dose-Dependent Inhibition : The compound's efficacy is dose-dependent, with higher concentrations leading to increased apoptosis rates in cancer cell lines.

- Cell Line Specificity : It has shown potent activity against various cancer types, including head and neck squamous cell carcinoma and papillary thyroid carcinoma.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with CZ415 led to significant apoptosis in osteosarcoma cell lines. The mechanism involved the inhibition of mTOR signaling pathways, which are crucial for cell survival and proliferation.

- Pharmacokinetics : Optimal conditions for CZ415 were identified at concentrations around 100 nanomolar over a period of 48 hours, indicating its potential for therapeutic use in targeted treatments.

- Combination Therapy Potential : Research suggests that combining CZ415 with MEK inhibitors enhances its apoptotic effects in osteosarcoma cells, indicating a promising avenue for combination therapies targeting multiple pathways.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

4-(7-methoxyquinolin-4-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBTVKYLVLWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336685 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165340-32-7 | |

| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。